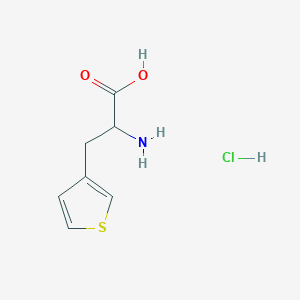

D-3-(3-噻吩基)丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-3-(3-Thienyl)alanine is an organic compound containing a 3-thienyl substituted alanine molecule in its structure . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .

Molecular Structure Analysis

The D-3-(3-Thienyl)alanine molecule contains a total of 35 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis

D-3-(3-Thienyl)alanine is involved in various chemical reactions. It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .Physical And Chemical Properties Analysis

D-3-(3-Thienyl)alanine is a solid substance with an off-white appearance . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .科学研究应用

合成和化学性质

- D-3-(3-噻吩基)丙氨酸衍生物的合成涉及乙酰氨基丙二酸二乙酯与芳甲基卤化物的缩合,然后部分水解和酶促拆分以分离 D 和 L 形式。此过程能够生产光学纯度高的 D-3-(3-噻吩基)丙氨酸,这对于特定的生物和化学应用至关重要(Rao 等人,2009)。

生物医学应用

- D-3-(3-噻吩基)丙氨酸衍生物已被探索用于通过开发 D-丙氨酸衍生的 11C 放射示踪剂在体内感应活细菌中的潜力。这些放射示踪剂利用细菌对 D-氨基酸的独特代谢,为检测活生物体中的细菌感染提供了一种新方法,具有高特异性,且不受哺乳动物组织代谢的干扰(Parker 等人,2020)。

酶促和代谢研究

- 对丙氨酸外消旋酶和 D-丙氨酸-D-丙氨酸连接酶等酶的研究,这些酶参与 D-丙氨酸(细菌细胞壁的关键成分)的代谢,揭示了生物学作用和抗生素开发的潜在药物靶点。这些酶对于细菌的存活和增殖至关重要,使它们成为设计新型抗菌策略的目标(Azam & Jayaram,2015)。

先进材料和纳米技术

- D-3-(3-噻吩基)丙氨酸与无机表面的相互作用已被研究用于其在纳米技术和材料科学中的潜在应用。这些相互作用对于理解生物有机物和无机物之间的分子界面至关重要,对开发新型生物材料和纳米电子学具有意义(Ben Shir 等人,2010)。

作用机制

Target of Action

D-3-(3-Thienyl)alanine is a novel sulfur-containing angiotensin-converting enzyme (ACE) inhibitor . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body . By inhibiting ACE, D-3-(3-Thienyl)alanine can effectively reduce high blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by D-3-(3-Thienyl)alanine is the renin-angiotensin-aldosterone system . By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, a hormone that promotes sodium and water retention . These actions collectively result in vasodilation and increased urinary excretion of sodium and water, thereby lowering blood pressure .

Result of Action

The primary result of D-3-(3-Thienyl)alanine’s action is the reduction of high blood pressure . It achieves this by inhibiting ACE, leading to decreased vasoconstriction and reduced fluid retention . This makes D-3-(3-Thienyl)alanine a potential therapeutic agent for treating hypertension .

安全和危害

未来方向

The future directions of D-3-(3-Thienyl)alanine research could involve the development of a highly efficient and green production process for β-alanine and its industrialization, as well as providing a basis for further innovations in the synthesis of β-alanine . The use of D-3-(3-Thienyl)alanine in enzyme engineering is also a promising area of research .

属性

IUPAC Name |

2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKLOOCZNQENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)

![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2814532.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2814535.png)

![5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2814541.png)